1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone
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Overview
Description
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H3BrF3NO It is a derivative of pyridine, a six-membered aromatic ring containing nitrogen The compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoromethyl ketone group at the 2-position
Preparation Methods
The synthesis of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone typically involves the reaction of 3-bromopyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 3-bromopyridine and trifluoroacetic anhydride.
Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions with other electrophiles.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential therapeutic effects.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Studies: The compound is employed in biological research to study its effects on various biological systems.
Mechanism of Action
The mechanism of action of 1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluoropyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with a fluorine atom instead of bromine.
1-(3-Iodopyridin-2-YL)-2,2,2-trifluoroethanone: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the bromine atom.
Properties
CAS No. |
1060802-27-8 |
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Molecular Formula |
C7H3BrF3NO |
Molecular Weight |
254.00 g/mol |
IUPAC Name |
1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-4-2-1-3-12-5(4)6(13)7(9,10)11/h1-3H |
InChI Key |
MQTKTYDZUIFTII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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